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Compound of Interest

Compound Name: (8-Chloroquinolin-4-yl)boronic acid

Cat. No.: B7955934 Get Quote

Executive Summary
(8-Chloroquinolin-4-yl)boronic acid is a high-value heterocyclic building block used primarily

in the synthesis of type II kinase inhibitors, antimalarial agents, and complex biaryl scaffolds via

Suzuki-Miyaura cross-coupling.

The compound presents specific handling challenges due to the electronic deficiency of the

quinoline C4 position, rendering the C-B bond susceptible to protodeboronation. Consequently,

this guide prioritizes the use of its boronate esters (e.g., pinacol) or protected forms (MIDA

boronates) as the operational standard in drug development workflows.
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Property Data

IUPAC Name (8-Chloroquinolin-4-yl)boronic acid

Common Surrogate
8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)quinoline

Molecular Formula

C

H

BClNO

Molecular Weight 207.42 g/mol

Precursor CAS 927800-40-6 (4-Bromo-8-chloroquinoline)

Key Reactivity Suzuki-Miyaura Coupling, Chan-Lam Coupling

Stability Class Unstable (Prone to C4-protodeboronation)

Chemical Structure & Electronic Properties[2][3]
The 8-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, famously

anchoring antimalarial drugs like chloroquine. The introduction of a boronic acid at the C4

position creates a unique electronic environment.

Structural Analysis
Quinoline Ring System: The nitrogen atom at position 1 creates a significant dipole. The C4

position (gamma to nitrogen) is naturally electron-deficient, making it susceptible to

nucleophilic attack but also facilitating transmetallation in palladium cycles.

8-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), further

reducing electron density in the heteroaromatic ring. This increases the acidity of the boronic

acid but also heightens the risk of hydrolytic cleavage of the C-B bond.

Steric Environment: The C4-boronate is flanked by the C5-proton (peri-position). Steric

repulsion between the boronate oxygens and H-5 can twist the boronate group out of

planarity, affecting conjugation and solubility.
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Visualization: 3D Conformation & Numbering
The following diagram illustrates the core numbering and the steric interaction at the peri-

position.
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Caption: Structural numbering of 8-chloroquinoline showing the C4-reactive center and peri-

steric interaction.

Synthesis & Manufacturing Protocols
Direct isolation of the free boronic acid is often impractical due to stability issues. The industry

standard is to synthesize the Pinacol Ester (Bpin) via Miyaura Borylation. This species is

robust, isolable, and chromatography-stable.

Protocol: Miyaura Borylation (Recommended)
This method avoids the use of n-butyllithium, which can attack the quinoline C2 position or

cause halogen dance side reactions.

Reagents:

Substrate: 4-Bromo-8-chloroquinoline (1.0 equiv)

Boron Source: Bis(pinacolato)diboron (B
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pin

) (1.1 equiv)

Catalyst: Pd(dppf)Cl

[1]·CH

Cl

(3-5 mol%)

Base: Potassium Acetate (KOAc) (3.0 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

Inertion: Charge a reaction flask with 4-bromo-8-chloroquinoline, B

pin

, and KOAc. Evacuate and backfill with Argon (3 cycles).[1]

Solvation: Add anhydrous 1,4-dioxane and sparge with Argon for 15 minutes to remove

dissolved oxygen (critical for Pd(0) longevity).

Catalysis: Add Pd(dppf)Cl

[1]·CH

Cl

under a positive stream of Argon.

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS (Target M+H

290-292 for the pinacol ester).

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.

Concentrate the filtrate in vacuo.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/1422-0067/26/21/10528
https://www.mdpi.com/1422-0067/26/21/10528
https://www.mdpi.com/1422-0067/26/21/10528
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7955934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The residue is typically purified via flash column chromatography

(Hexanes/Ethyl Acetate).

Note: Silica gel can induce protodeboronation if too acidic. Neutralize silica with 1% Et

N or use alumina if degradation is observed.

Reaction Mechanism (Miyaura Cycle)

4-Bromo-8-chloroquinoline

Oxidative Addition
(Ar-Pd(II)-Br)

+ Pd(0)

Pd(0)L2 Active Catalyst

Ligand Exchange
(Ar-Pd(II)-OAc)

+ KOAc
- KBr

Transmetallation
(with B2pin2)

+ B2pin2

Reductive Elimination

Ar-Pd(II)-Bpin

Regeneration

8-Chloro-4-quinolinyl-Bpin
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Caption: Catalytic cycle for the synthesis of the pinacol ester surrogate.

Stability & Handling: The Protodeboronation
Challenge
Researchers must be aware that heterocyclic boronic acids with the boron atom at the 2- or 4-

position relative to nitrogen are inherently unstable.

Mechanism of Instability
In aqueous or protic media, (8-chloroquinolin-4-yl)boronic acid undergoes

protodeboronation (replacement of B(OH)

with H). This is catalyzed by base and proceeds via a zwitterionic intermediate where water
attacks the boron, and the C-B bond cleaves to protonate the heteroaromatic ring.

Risk Factors:

High pH: Promotes formation of the boronate "ate" complex, which is the reactive species for

protodeboronation.

Metal Salts: Some copper or silver salts used in coupling can accelerate this decomposition.

Mitigation Strategies
Use Esters: Always synthesize and store the Pinacol Ester. It is significantly more resistant to

hydrolysis than the free acid.

MIDA Boronates: For long-term storage or iterative synthesis, converting to the N-

methyliminodiacetic acid (MIDA) boronate is the gold standard for stability.

Anhydrous Coupling: When using this building block in Suzuki coupling, utilize anhydrous

conditions (e.g., DMF/K

PO

or Dioxane/Cs
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CO

) to minimize water-mediated degradation.

Medicinal Chemistry Applications
The 8-chloroquinoline moiety acts as a pharmacophore capable of intercalation into DNA and

inhibition of specific kinases.

Antimalarial Scaffolds
Historically derived from quinine and chloroquine, the 8-chloroquinoline core is investigated for

activity against Plasmodium falciparum. The 4-position is the vector for attaching side chains

(like the diethylamino-pentyl chain in chloroquine) or biaryl systems via Suzuki coupling to

overcome resistance.

Kinase Inhibition (Type II)
In oncology, 4-aryl-quinolines are potent kinase inhibitors. The 8-chloro group occupies a

hydrophobic pocket (often the "gatekeeper" region or adjacent solvent front), improving

selectivity.

Workflow: (8-Chloroquinolin-4-yl)boronic acid

Suzuki Coupling with Heteroaryl Halide

Kinase Inhibitor Lead.

Quantitative Data: Solubility & Lipophilicity
Estimated properties for the free boronic acid:
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Parameter Value Implication

cLogP ~1.8 - 2.2
Moderate lipophilicity; good

membrane permeability.

TPSA ~53 Å
Favorable for oral

bioavailability (Rule of 5

compliant).

pKa (Quinoline N) ~3.5 - 4.0
Less basic than quinoline (pKa

4.9) due to 8-Cl effect.[2][3][4]

Solubility
Low in neutral H

O

Soluble in DMSO, MeOH, and

basic aqueous buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Commercial prduct-Chemicalbridge [chemicalbridge.co.uk]

3. Search Results - AK Scientific [aksci.com]

4. WO2008049047A2 - Quinoline compounds - Google Patents [patents.google.com]

5. caming.com [caming.com]

6. sostie.com [sostie.com]

7. mdpi.com [mdpi.com]

To cite this document: BenchChem. [(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile &
Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7955934#8-chloroquinolin-4-yl-boronic-acid-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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